1-(3-Methoxyphenyl)propan-2-ol

Overview

Description

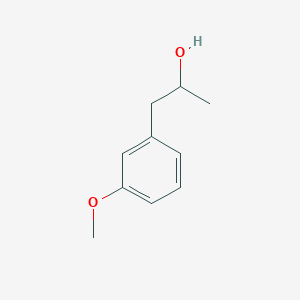

1-(3-Methoxyphenyl)propan-2-ol is a secondary alcohol featuring a 3-methoxyphenyl group attached to the second carbon of a propan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group’s electron-donating nature, influencing solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of 1-(3-methoxyphenyl)propan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be further reduced to 1-(3-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(3-Methoxyphenyl)propan-2-one.

Reduction: 1-(3-Methoxyphenyl)propan-2-amine.

Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

- 1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Compound 1) Structural Difference: Contains dihydroxyphenyl (3′,4′-OH) and 4″-methoxyphenyl groups. Bioactivity: Exhibits potent anti-inflammatory activity (IC50 = 4.00 μmol/L) in RAW264.7 macrophages, surpassing the positive control L-NMMA (IC50 = 10.18 μmol/L).

- 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol Structural Difference: Methoxy group at the para position (vs. meta in the target compound) and a methylamino substituent. Synthetic Efficiency: Achieved 99% yield via optimized routes, suggesting that para-substitution may simplify synthesis. Implication: Positional isomerism (meta vs. para) affects electronic distribution and steric accessibility, influencing both synthetic feasibility and pharmacological interactions.

Functional Group Modifications

- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol Structural Difference: Additional diol and 2-methoxyphenoxy groups. Takeaway: Hydroxyl groups may reduce toxicity compared to ether-linked substituents, emphasizing the role of functional groups in safety outcomes.

- 1-(3-Chlorophenyl)propan-2-ol Structural Difference: Chlorine substituent (electron-withdrawing) replaces methoxy (electron-donating). Physicochemical Impact: The chloro group increases lipophilicity (logP ≈ 2.5 vs.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(3-Methoxyphenyl)propan-2-ol, also known as (2S)-1-(3-methoxyphenyl)propan-2-ol, is a chiral organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a propanol backbone with a methoxyphenyl substituent. The presence of a hydroxyl group contributes to its reactivity and biological interactions. Its molecular formula is C10H14O2, and it exhibits chirality, which plays a crucial role in its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Neuropharmacological Applications : Its structural features allow it to interact with biological macromolecules, potentially modulating enzyme activity or receptor signaling pathways. This interaction is significant in the context of neuropharmacology.

The mechanism of action for this compound primarily involves its interactions with specific receptors and enzymes. The hydroxyl and methoxy groups facilitate hydrogen bonding with biological targets, influencing various biochemical pathways. For instance:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors or other signaling proteins, affecting cellular responses.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Studies : In a study assessing the cytotoxic effects of related compounds on breast cancer cells (MCF-7), it was found that structural modifications could enhance cytotoxicity. While specific data on this compound's direct effects were not detailed, the implications for similar structures highlight its potential .

- Neuroprotective Studies : Research involving neuroblastoma cells has shown that compounds with similar structural motifs can influence pathways related to neurodegeneration. This suggests that this compound might have protective effects against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 3-methoxyphenol with propylene oxide under acidic catalysis. Optimizing temperature (40–60°C) and catalyst load (e.g., BF₃·Et₂O) improves yields to ~70–80% . Alternative routes include Grignard addition to 3-methoxyacetophenone followed by reduction (NaBH₄ or LiAlH₄), though this may introduce stereochemical complexity . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, benzylic proton splitting at δ 4.1–4.3 ppm) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility profiles can be determined using shake-flask methods in buffered solutions (pH 1–10) at 25°C and 37°C. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL at neutral pH) . Stability studies (HPLC monitoring) show degradation above 60°C or under strong acidic/basic conditions, with esterification or ether cleavage observed . Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

- Methodological Answer : Key techniques include:

- NMR : Differentiation from 2-(3-methoxyphenyl)propan-1-ol via coupling patterns (e.g., vicinal coupling in propan-2-ol vs. geminal coupling in propan-1-ol) .

- IR : Hydroxyl stretch (~3350 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) confirm functional groups .

- MS : Molecular ion peak at m/z 180.2 (calculated for C₁₀H₁₄O₂) with fragmentation patterns (e.g., loss of H₂O or methoxy group) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol (90:10) mobile phase. Resolution factors >1.5 are achievable for enantiomers . Alternatively, derivatization with Mosher’s acid chloride followed by ¹⁹F NMR analysis provides enantiomeric excess (ee) quantification . Computational modeling (DFT) predicts enantiomer stability differences (~0.5 kcal/mol), guiding separation protocols .

Q. What computational strategies predict the biological activity of this compound, particularly in neurotransmitter receptor binding?

- Methodological Answer : Molecular docking (AutoDock Vina) against β-adrenergic receptors (PDB: 2RH1) identifies potential binding pockets near Ser203 and Asp113 residues. QSAR models (using descriptors like LogP and polar surface area) suggest moderate blood-brain barrier permeability (LogBB = 0.3) . Validate predictions with radioligand assays (³H-dihydroalprenolol displacement) in neuronal cell lines .

Q. How do researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 3-methoxyphenol purity <95%) or moisture-sensitive catalysts. Replicate experiments under controlled anhydrous conditions (glovebox) and quantify intermediates via GC-MS . Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR internal standard) .

Q. What protocols are recommended for impurity profiling of this compound in pharmaceutical intermediates?

- Methodological Answer : Detect impurities (e.g., 1-(3-methoxyphenyl)propan-1-ol or dimeric ethers) via UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Limit of quantification (LOQ) ≤0.05% is achievable. For structural elucidation, isolate impurities via prep-HPLC and analyze with 2D NMR (HSQC, HMBC) .

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKFBLWILRREOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345854 | |

| Record name | 1-(3-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-78-6 | |

| Record name | 1-(3-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.